molecular formula C24H51BO3 B1594047 Tris(2-ethylhexyl) borate CAS No. 2467-13-2

Tris(2-ethylhexyl) borate

Cat. No.: B1594047
CAS No.: 2467-13-2
M. Wt: 398.5 g/mol
InChI Key: DLVYHYUFIXLWKV-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl) borate is an organic borate ester with the molecular formula C24H51BO3. It is a colorless, flammable liquid that is sensitive to moisture. This compound is known for its unique properties, including its use as a boron source in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) borate can be synthesized through the esterification of boric acid with 2-ethylhexanol. The reaction typically involves heating boric acid with an excess of 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(2-ethylhexyl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Boric acid and 2-ethylhexanol.

    Oxidation: Boron-containing oxidation products.

    Substitution: Substituted borate esters.

Scientific Research Applications

Tris(2-ethylhexyl) borate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a boron source in various chemical reactions.

    Biology: Investigated for its potential use in biological systems due to its boron content.

    Medicine: Explored for its potential therapeutic applications, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized as a flame retardant additive, corrosion inhibitor, dehydrating agent, and polymerizing agent. .

Mechanism of Action

The mechanism of action of tris(2-ethylhexyl) borate involves its ability to donate boron atoms in various chemical and biological processes. Boron atoms can interact with biological molecules, potentially affecting cellular functions and pathways. In BNCT, boron atoms are targeted to cancer cells, where they capture neutrons and undergo nuclear reactions that destroy the cancer cells .

Comparison with Similar Compounds

  • Tributyl borate
  • Trimethyl borate
  • Triisopropyl borate
  • Triethyl borate
  • Tris(trimethylsilyl) borate

Comparison: Tris(2-ethylhexyl) borate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other borate esters, it has a higher molecular weight and different solubility characteristics. Its applications as a flame retardant, corrosion inhibitor, and polymerizing agent are also notable, distinguishing it from other borate esters .

Properties

IUPAC Name

tris(2-ethylhexyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51BO3/c1-7-13-16-22(10-4)19-26-25(27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYHYUFIXLWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947613
Record name Tris(2-ethylhexyl) borate
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-13-2
Record name Tris(2-ethylhexyl) borate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boric acid (H3BO3), tris(2-ethylhexyl) ester
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Record name Tris(2-ethylhexyl) borate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97597
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Record name Boric acid (H3BO3), tris(2-ethylhexyl) ester
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Record name Tris(2-ethylhexyl) borate
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Record name Tris(2-ethylhexyl) orthoborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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